molecular formula C17H21ClN2O4S B2812110 N-(5-chloro-2-methoxyphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-77-4

N-(5-chloro-2-methoxyphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2812110
CAS RN: 868215-77-4
M. Wt: 384.88
InChI Key: JHRRJZZBZJAQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H21ClN2O4S and its molecular weight is 384.88. The purity is usually 95%.
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Scientific Research Applications

Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) investigates the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on compounds like acetochlor, alachlor, butachlor, and metolachlor. These herbicides, known for their carcinogenic properties in rats, undergo complex metabolic activation pathways involving several intermediate compounds. The study's findings on the metabolic pathways of these herbicides in different species may provide insights into the environmental and health impacts of chloroacetamide use in agriculture Coleman, Linderman, Hodgson, & Rose, 2000.

Biodegradation of Alachlor

Lee and Kim (2022) detail the biodegradation of alachlor, a widely used chloroacetamide herbicide, by a newly isolated bacterium. This research outlines a novel degradation pathway for alachlor, highlighting microbial biodegradation as a key method for removing such herbicides from the environment. The study identifies specific bacterial strains capable of utilizing alachlor as a sole carbon source and proposes a degradation pathway involving several intermediate compounds Lee & Kim, 2022.

Synthesis and Properties of Acetamide Derivatives

Various studies focus on the synthesis, characterization, and potential applications of novel acetamide derivatives. For example, research by Alagarsamy et al. (2015) explores the synthesis of novel quinazolinyl acetamides with potential analgesic and anti-inflammatory activities. Such compounds are synthesized through reactions involving chloroacetamide intermediates, suggesting a wide range of potential pharmaceutical applications for acetamide derivatives Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c1-4-13-16(22)20(17(23)14(5-2)25-13)9-15(21)19-11-8-10(18)6-7-12(11)24-3/h6-8,13-14H,4-5,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRRJZZBZJAQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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